Gliquidone

Type 2 Diabetes Hypoglycemia Risk Clinical Safety

Gliquidone is a non-interchangeable sulfonylurea with three critical differentiators: (1) 95% biliary excretion prevents drug accumulation in renal impairment models vs. renally-cleared glibenclamide/gliclazide; (2) 265-fold SUR1 selectivity over SUR2A yields clean insulinotropic signaling without off-target cardiovascular KATP blockade; (3) biphasic insulin secretion mimics endogenous postprandial release. Also a PPARγ agonist at pharmacological concentrations. The essential reference for renal-safe metabolic research, β-cell electrophysiology, and cardiovascular safety profiling.

Molecular Formula C27H33N3O6S
Molecular Weight 527.6 g/mol
CAS No. 33342-05-1
Cat. No. B1671591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGliquidone
CAS33342-05-1
SynonymsAR-DF 26
Beglynor
Beglynora
glikvidon
gliquidone
gliquidone, calcium salt
gliquidone, monosodium salt
Glurenor
Glurenorm
glycvidon
Molecular FormulaC27H33N3O6S
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C
InChIInChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33)
InChIKeyLLJFMFZYVVLQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility69.5 [ug/mL] (The mean of the results at pH 7.4)
2.20e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gliquidone (CAS 33342-05-1): A Second-Generation Sulfonylurea with Distinct Pharmacokinetic and Safety Profile for Type 2 Diabetes Research and Formulation


Gliquidone (CAS 33342-05-1) is a second-generation benzenesulfonylurea antidiabetic agent that stimulates insulin secretion by binding to the high-affinity SUR1 subunit of the pancreatic β-cell ATP-sensitive potassium (KATP) channel, leading to channel closure, membrane depolarization, and calcium-dependent insulin exocytosis [1]. It is characterized by a short elimination half-life of approximately 1.5 hours and undergoes extensive hepatic metabolism with predominant biliary excretion (95%), distinguishing it from renally-eliminated sulfonylureas [2]. Gliquidone also demonstrates peroxisome proliferator-activated receptor gamma (PPARγ) agonistic activity at pharmacologically achievable concentrations, an extrapancreatic effect not shared by all class members [3].

Why Gliquidone Cannot Be Simply Substituted with Other Sulfonylureas in Research and Clinical Formulations


Although sulfonylureas share a common mechanism of pancreatic β-cell KATP channel inhibition, clinically meaningful inter-agent variability exists in pharmacokinetic elimination routes, hypoglycemia risk profiles, and extrapancreatic receptor interactions that preclude simple substitution. Gliquidone's near-exclusive biliary excretion (95%) fundamentally alters its safety profile in renal impairment compared to predominantly renally-cleared agents like glibenclamide, gliclazide, and glipizide [1]. Furthermore, in vitro head-to-head studies demonstrate that gliquidone exhibits β-cell-selective SUR1 binding with significantly lower affinity for cardiovascular SUR2A/SUR2B isoforms compared to glibenclamide, suggesting a differentiated cardiac safety profile [2]. These pharmacological distinctions translate into quantifiable differences in clinical outcomes, including hypoglycemia incidence, metabolic control parameters, and extrapancreatic effects that make gliquidone a non-interchangeable entity for both research applications and therapeutic development.

Quantitative Comparative Evidence for Gliquidone: Head-to-Head Data Versus Key Sulfonylurea Comparators


Hypoglycemia Risk Profile: Gliquidone Versus Glibenclamide in Clinical Studies

In clinical studies reviewed by Malaisse (2006), gliquidone was associated with less hypoglycemia than glibenclamide (glyburide), while maintaining metabolic control at least as good as that seen with a number of other sulfonylureas [1]. A cross-over study by Borthwick and Wilson (1984) comparing gliquidone and glibenclamide in 20 non-insulin dependent diabetics found that both drugs achieved similar levels of glycemic control as measured by glycosylated hemoglobin and N-acetyl-β-D-glucosaminidase levels; however, with glibenclamide, hyperglycemic control was only achieved at the expense of more hypoglycemic episodes [2].

Type 2 Diabetes Hypoglycemia Risk Clinical Safety Sulfonylurea Comparison

SUR Isoform Selectivity: β-Cell Specificity Versus Cardiovascular Tissue Binding

Lee et al. (2015) conducted a direct head-to-head comparison of gliquidone (Glq) versus glibenclamide (Glb) and gliclazide (Glc) on KATP channels in HIT-T15 pancreatic β-cells (SUR1), rat cardiomyocytes (SUR2A), and vascular smooth muscle cells (SUR2B) using whole-cell patch clamp [1]. In pancreatic β-cells, Glq exhibited moderate affinity (IC50 = 0.45 μM) compared to Glb (IC50 = 0.03 μM) and Glc (IC50 = 1.21 μM). However, in cardiomyocytes, Glq showed substantially lower affinity (IC50 = 119.1 μM) versus Glb (IC50 = 0.01 μM) – an approximately 12,000-fold selectivity differential. Similarly, in VSMCs, Glq (IC50 = 149.7 μM) demonstrated markedly reduced affinity compared to Glb (IC50 = 0.09 μM).

Sulfonylurea Receptor KATP Channel Cardiovascular Safety Patch Clamp Electrophysiology

Elimination Route: Biliary Excretion Enables Use in Renal Impairment

Kopitar et al. (1975) conducted pharmacokinetic studies using 14C-labeled gliquidone in healthy volunteers and diabetic patients with and without renal insufficiency. The compound was eliminated mainly with the bile, with urinary excretion amounting to only approximately 5% [1]. Importantly, comparison of diabetic patients with or without concomitant renal insufficiency did not reveal significant differences in the pharmacokinetic behavior of gliquidone, even after multiple dosing regimens of 60 mg three times daily [1]. In contrast, sulfonylureas such as glibenclamide, gliclazide, and glipizide are eliminated mainly by the kidney, with metabolites that may accumulate in renal impairment [2].

Pharmacokinetics Renal Impairment Biliary Excretion Drug Metabolism

Weight Gain Profile: Neutral Effect Versus Glibenclamide-Associated Weight Increase

In the Harrower (1985) one-year comparative study of five sulfonylureas (chlorpropamide, glipizide, gliquidone, gliclazide, and glibenclamide) in 96 type 2 diabetic patients, only the glibenclamide group had a significant change in weight (p less than 0.05), whereas gliquidone showed no significant weight gain over the 12-month treatment period [1]. A separate review by Malaisse (2006) corroborates that gliquidone is not associated with significant bodyweight gain [2]. In a double-masked head-to-head study of gliquidone versus glibenclamide, fasting plasma glucose and HbA1c decreased similarly in both groups after 4 months, with no significant changes in body weight between treatment groups [3].

Body Weight Metabolic Control Obesity Long-term Safety

Insulin Secretion Kinetics: Biphasic Versus Monophasic Release Pattern

Using the isolated perfused rat pancreas model, Gregorio et al. (1994) compared the insulin-secretory profiles induced by therapeutical concentrations of four sulfonylureas: tolbutamide, gliquidone, gliclazide, and glibenclamide [1]. Gliquidone, along with tolbutamide and gliclazide, produced a quick, biphasic insulin release pattern. In contrast, glibenclamide stimulated a delayed monophasic insulin secretion profile. Dramatic falls in insulin release were observed when ambient glucose concentrations were lowered, demonstrating glucose-dependent insulinotropic activity for all agents tested.

Insulin Secretion β-Cell Function Perfused Pancreas Pharmacodynamics

Gliquidone Application Scenarios Based on Quantitative Comparative Evidence


Preclinical Research in Diabetic Rodent Models with Renal Impairment

Gliquidone's near-exclusive biliary excretion (95%) and demonstrated pharmacokinetic stability in patients with renal insufficiency make it the sulfonylurea of choice for preclinical studies involving diabetic animal models with induced or genetic renal impairment. Unlike renally-cleared agents such as glibenclamide, gliquidone does not accumulate in renal dysfunction, allowing researchers to isolate glycemic effects without confounding drug accumulation variables [1]. The compound's short half-life (1.5 hours) also facilitates precise temporal control in experimental protocols requiring rapid washout [1].

Cardiovascular Safety Pharmacology Studies Requiring β-Cell-Selective SUR Modulation

Researchers investigating the cardiovascular safety profile of sulfonylureas should utilize gliquidone as a β-cell-selective reference compound. Patch clamp data demonstrate that gliquidone exhibits 265-fold selectivity for pancreatic SUR1 over cardiomyocyte SUR2A, whereas glibenclamide shows no selectivity (0.33-fold ratio) [2]. This marked difference in SUR isoform affinity translates to reduced off-target KATP channel blockade in cardiac and vascular smooth muscle, making gliquidone the appropriate positive control for studies seeking to minimize cardiovascular confounding effects while maintaining insulinotropic activity [2].

Formulation Development for Weight-Neutral Antidiabetic Therapies

Pharmaceutical formulators developing combination products or modified-release preparations for obese type 2 diabetic populations should consider gliquidone as the sulfonylurea component based on its documented weight-neutral profile. In a one-year comparative study, gliquidone demonstrated no significant weight change versus baseline, whereas glibenclamide-treated patients experienced statistically significant weight gain (p<0.05) despite comparable glycemic improvements [3]. This evidence supports gliquidone's selection for formulations where weight neutrality is a critical product differentiation attribute [3].

In Vitro β-Cell Physiology Studies Requiring Physiologic Insulin Secretion Kinetics

For investigators studying β-cell stimulus-secretion coupling or screening compounds that modulate insulin exocytosis, gliquidone provides a more physiologically relevant secretagogue than glibenclamide. Using the isolated perfused rat pancreas model, gliquidone induced a quick, biphasic insulin release pattern that mirrors endogenous postprandial secretion, in contrast to glibenclamide's delayed monophasic response [4]. This kinetic distinction makes gliquidone the preferred sulfonylurea reference standard for studies examining first-phase and second-phase insulin secretion dynamics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gliquidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.